molecular formula C17H26N4O2 B2982904 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide CAS No. 1209799-39-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide

Cat. No.: B2982904
CAS No.: 1209799-39-2
M. Wt: 318.421
InChI Key: IRLGJXUMTNBFQJ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of mononuclear Pd(II) and Pt(II) complexes involving similar pyrazolic derivatives have been studied. These complexes have been characterized through various methods including single-crystal X-ray diffraction, showing mononuclear units with cis disposition coordination (Pons et al., 2010).

Catalytic Applications

  • Complexes involving similar pyrazolyl derivatives have been found to act as catalysts in transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on the transfer hydrogenation reactions (Magubane et al., 2017).

Anticancer Activity

  • Certain pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a protein involved in cancer cell proliferation. One of the compounds showed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent (Alam et al., 2016).

Organometallic Chemistry

  • Studies have explored the reactions of pyrazolyl derivatives with different metals (Fe, Co, Ni, Pd), leading to complexes that show significant activity in ethylene oligomerization, providing insights into the role of ligand functionality in catalytic processes (Ainooson et al., 2011).

Antibacterial and Insecticidal Potential

  • Research has also been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, which have shown promising insecticidal and antibacterial properties, highlighting the potential of such compounds in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Enzyme Catalysis

  • The kinetics of enzyme-catalyzed reactions involving similar pyrazolyl compounds have been studied, shedding light on the mechanisms of enzyme function and potential applications in biocatalysis (Barz et al., 1996).

Drug Development

  • Several pyrazole derivatives have been synthesized and characterized, with studies on their antitumor, antifungal, and antibacterial activities. These studies contribute to the identification of pharmacophore sites and the development of new drugs (Titi et al., 2020).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h6,12H,3-5,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLGJXUMTNBFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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